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Compound of Interest

Compound Name: 4-Phenylazobenzoic acid

Cat. No.: B073347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-
Phenylazobenzoic acid, a molecule of interest for its photoresponsive properties. The

following sections detail the experimental protocols for its synthesis and single-crystal X-ray

diffraction analysis, present key crystallographic data in a structured format, and illustrate the

experimental workflow.

Introduction
4-Phenylazobenzoic acid (pab) is an azobenzene derivative known for its trans-cis

photoisomerization, a property that makes it a candidate for the development of photo-

switchable materials. Understanding its three-dimensional structure in the solid state is crucial

for elucidating structure-property relationships and for the rational design of novel materials.

This guide summarizes the definitive crystal structure determination of the trans isomer as

reported by Yadava, Qin, Liu, and Vittal in 2019.[1][2]

Experimental Protocols
The successful determination of the crystal structure of 4-Phenylazobenzoic acid relies on a

precise synthesis and meticulous single-crystal X-ray diffraction (SCXRD) analysis. The

protocols outlined below are based on the methods described in the pivotal 2019 Chemical

Communications article.[3]
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Synthesis of 4-Phenylazobenzoic Acid
Single crystals of 4-Phenylazobenzoic acid suitable for X-ray diffraction were synthesized and

purified using commercially available reagents and solvents without further purification.[3]

While the primary literature focuses on the crystallization of different morphologies, a general

synthesis involves the reaction of p-aminobenzoic acid with nitrosobenzene.

Materials:

p-Aminobenzoic acid

Nitrosobenzene

Appropriate solvents for reaction and crystallization (e.g., ethanol, water)

Procedure: A detailed, step-by-step synthesis protocol for forming the initial compound can be

found in established organic chemistry literature. The key aspect for this structural study is the

subsequent crystallization.

Crystallization for Single-Crystal X-ray Diffraction:

Straight, rod-like crystals: These were obtained by slow evaporation of a solution of 4-
Phenylazobenzoic acid.

Bendable, thin crystals: These were also grown by slow evaporation.

Bent crystals: These were uniquely formed by recrystallizing the compound after subjecting a

solution of it to UV irradiation (350 nm), which induces the formation of a small amount of the

cis-isomer.[1][3]

Single-Crystal X-ray Diffraction (SCXRD)
The determination of the crystal structure was performed using a single-crystal X-ray

diffractometer.

Instrumentation and Conditions:

Diffractometer: Bruker D8 Venture Single Crystal X-ray Diffractometer.[3]
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Radiation: Graphite-monochromatized CuKα radiation (λ = 1.54056 Å) is mentioned for

powder X-ray diffraction (PXRD) in the study, and similar standard radiation sources are

typical for SCXRD.[3]

Temperature: Data was collected at 100(2) K.[3]

Data Collection, Structure Solution, and Refinement:

A suitable single crystal was selected and mounted on the diffractometer.

Intensity data were collected at the specified temperature.

The structure was solved using direct methods and refined by full-matrix least-squares on F².

All non-hydrogen atoms were refined anisotropically.

Hydrogen atoms were placed in calculated positions and refined using a riding model.

Data Presentation
The crystallographic data for 4-Phenylazobenzoic acid is summarized in the tables below.

This data provides a quantitative description of the molecule's geometry and the arrangement

of molecules within the crystal lattice.

Crystal Data and Structure Refinement
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Parameter Value

Empirical formula C₁₃H₁₀N₂O₂

Formula weight 226.23

Temperature 100(2) K

Crystal system Monoclinic

Space group P 1 2₁/c 1

Unit cell dimensions

a 5.6324 Å

b 30.062 Å

c 6.7574 Å

α 90°

β 111.203°

γ 90°

Volume 1065.2 Å³

Z 4

Residual factor (R) 0.0781

COD Number 7124500

Data sourced from PubChem, referencing Yadava et al., 2019.[1][2][4]

Selected Bond Lengths
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Atom 1 Atom 2 Length (Å)

N1 N2 1.252

C7 O1 1.270

C7 O2 1.270

C1 N1 1.428

C8 N2 1.428

C7 C11 1.487

Selected Bond Angles
Atom 1 Atom 2 Atom 3 Angle (°)

N2 N1 C1 113.8

N1 N2 C8 113.8

O1 C7 O2 122.5

O1 C7 C11 118.8

O2 C7 C11 118.8

N1 C1 C2 124.5

N1 C1 C6 115.3

Selected Torsion Angles
Atom 1 Atom 2 Atom 3 Atom 4 Angle (°)

C1 N1 N2 C8 178.9

C2 C1 N1 N2 -176.9

C6 C1 N1 N2 3.4

C9 C8 N2 N1 176.9

C13 C8 N2 N1 -3.4
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Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from the

synthesis of the compound to the final analysis of its crystal structure.
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Experimental Workflow for Crystal Structure Analysis

Synthesis & Crystallization

X-ray Diffraction

Structure Determination & Analysis

Synthesis of 4-Phenylazobenzoic Acid

Crystallization (Slow Evaporation / UV Irradiation)

Single Crystal Selection & Mounting

X-ray Intensity Data Collection (100 K)

Structure Solution (Direct Methods)

Structure Refinement (Full-Matrix Least-Squares)

Analysis of Bond Lengths, Angles, and Packing

Click to download full resolution via product page

Caption: Workflow for the crystal structure determination of 4-Phenylazobenzoic acid.
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Discussion of the Crystal Structure
The crystal structure of trans-4-Phenylazobenzoic acid reveals significant intermolecular

interactions that dictate the packing of the molecules in the solid state. The molecules form

hydrogen-bonded dimers through their carboxylic acid groups, a common motif for this

functional group. Furthermore, the crystal packing is stabilized by π-π stacking interactions

between the aromatic rings of adjacent molecules.[1] The interplay of these non-covalent

interactions is responsible for the observed crystal morphology and mechanical properties,

such as the elasticity of the thin, bendable crystals.[1] The study by Yadava et al. also

demonstrated that doping the crystal lattice with a small amount of the cis-isomer through UV

irradiation leads to the formation of macroscopically bent crystals, highlighting the influence of

molecular conformation on the crystal's habit.[1][3]

Conclusion
This guide has provided a comprehensive overview of the crystal structure analysis of 4-
Phenylazobenzoic acid, including detailed experimental protocols and a summary of the key

structural data. The elucidation of its solid-state architecture is fundamental to understanding its

material properties and provides a basis for the future design of advanced photoresponsive

materials for a variety of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 4-
Phenylazobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073347#crystal-structure-analysis-of-4-
phenylazobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b073347#crystal-structure-analysis-of-4-phenylazobenzoic-acid
https://www.benchchem.com/product/b073347#crystal-structure-analysis-of-4-phenylazobenzoic-acid
https://www.benchchem.com/product/b073347#crystal-structure-analysis-of-4-phenylazobenzoic-acid
https://www.benchchem.com/product/b073347#crystal-structure-analysis-of-4-phenylazobenzoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b073347?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

